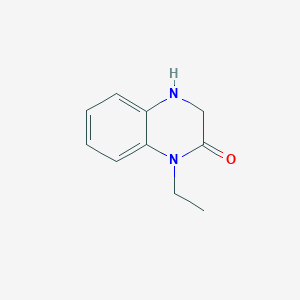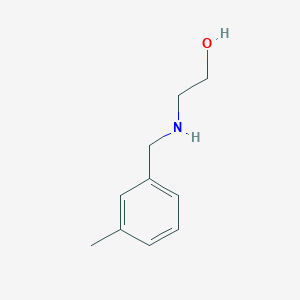
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one, also known by its CAS number 74915-66-5, is a chemical compound with various applications in scientific research and industry. This compound is often used in the synthesis of other chemicals and has unique properties that make it valuable in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of itraconazole with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization using carbon dioxide, resulting in the formation of composite particles .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of advanced crystallization techniques and high-purity reagents ensures the consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dichloromethane, methanol, and carbon dioxide. The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with L-ascorbic acid results in the formation of itraconazole derivatives with enhanced bioavailability .
Applications De Recherche Scientifique
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Mécanisme D'action
The mechanism of action of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its therapeutic and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one can be compared with other similar compounds, such as itraconazole and its derivatives. These compounds share structural similarities but differ in their specific properties and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique synthetic route and the specific conditions required for its production. Additionally, its enhanced bioavailability and stability make it a valuable compound in various fields .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and synthetic routes make it a valuable asset in scientific research and industrial production.
Propriétés
Numéro CAS |
74915-66-5 |
|---|---|
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S)-3-ethoxy-11-hydroxy-6,10-dimethyl-2,7,8,9,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H30O3/c1-4-24-13-7-8-21(3)17(10-13)12(2)9-16-14-5-6-18(22)15(14)11-19(23)20(16)21/h10,14-16,19-20,23H,4-9,11H2,1-3H3/t14-,15+,16+,19+,20-,21+/m1/s1 |
Clé InChI |
AVJZSZIWRSNNAV-LINSNZKVSA-N |
SMILES |
CCOC1=CC2=C(CC3C4CCC(=O)C4CC(C3C2(CC1)C)O)C |
SMILES isomérique |
CCOC1=CC2=C(C[C@H]3[C@@H]4CCC(=O)[C@H]4C[C@@H]([C@@H]3[C@]2(CC1)C)O)C |
SMILES canonique |
CCOC1=CC2=C(CC3C4CCC(=O)C4CC(C3C2(CC1)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S)-1-[4-(Tert-butyl)phenyl]-2,2,2-trifluoroethylamine](/img/structure/B1497439.png)
![2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B1497441.png)
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-](/img/structure/B1497444.png)



![2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B1497460.png)




